
((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) is a complex organophosphorus compound with the molecular formula C39H28F6O2P2. This compound is known for its unique structural features, which include a perfluoropropane core and diphenylphosphine oxide groups. It is utilized in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) typically involves the reaction of perfluoropropane derivatives with diphenylphosphine oxide. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Common reagents used in the synthesis include perfluoropropane-2,2-diyl derivatives and diphenylphosphine oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to achieve high purity levels required for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluoropropane-2,2-diyl derivatives with additional oxygen atoms, while reduction can produce simpler phosphine oxide compounds.
Scientific Research Applications
((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism by which ((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine): Similar in structure but lacks the oxide groups.
((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine sulfide): Contains sulfide groups instead of oxide groups.
Uniqueness
((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) is unique due to its combination of perfluoropropane core and diphenylphosphine oxide groups, which confer specific chemical properties such as high stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds.
Properties
Molecular Formula |
C39H28F6O2P2 |
|---|---|
Molecular Weight |
704.6 g/mol |
IUPAC Name |
1-diphenylphosphoryl-4-[2-(4-diphenylphosphorylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene |
InChI |
InChI=1S/C39H28F6O2P2/c40-38(41,42)37(39(43,44)45,29-21-25-35(26-22-29)48(46,31-13-5-1-6-14-31)32-15-7-2-8-16-32)30-23-27-36(28-24-30)49(47,33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H |
InChI Key |
PZQGCTLPVUJZRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C(C4=CC=C(C=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



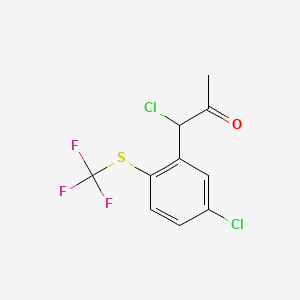
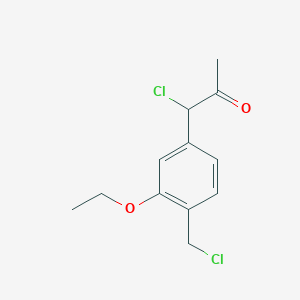
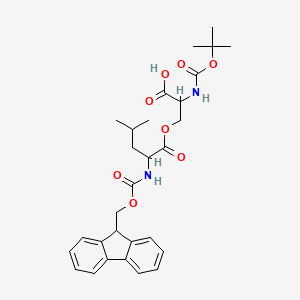
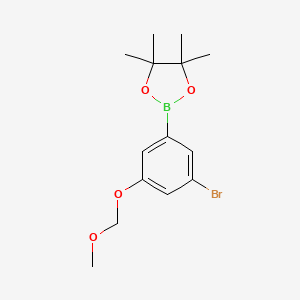
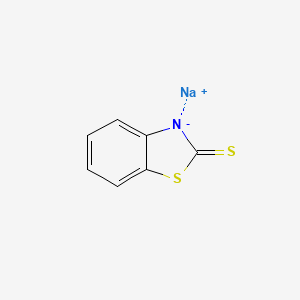
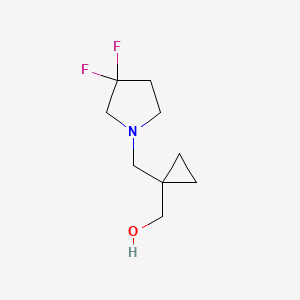
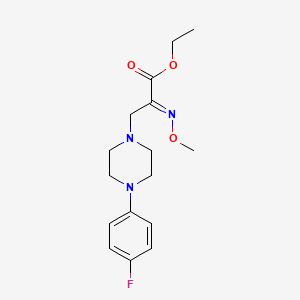
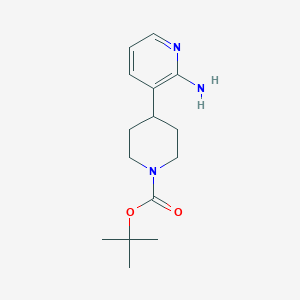
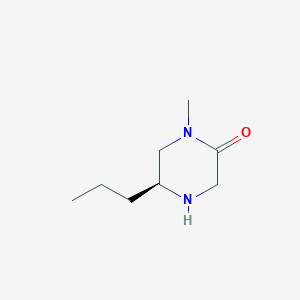
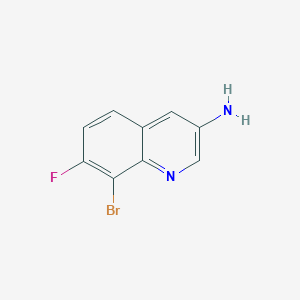
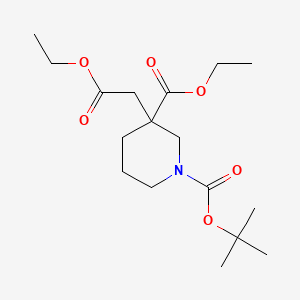
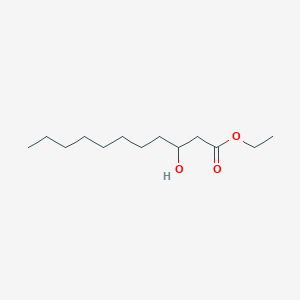
![copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B14034799.png)
